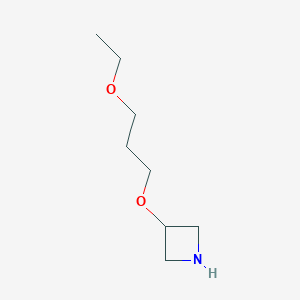
3-(3-Ethoxypropoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxypropoxy)azetidine typically involves the reaction of azetidine with 3-ethoxypropyl halides under suitable conditions. The reaction can be carried out using a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the electrophilic carbon of the halide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Ethoxypropoxy)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(3-Ethoxypropoxy)azetidine has several scientific research applications across various fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or intermediate in biological studies, particularly in the investigation of enzyme inhibitors or receptor ligands.
Industry: It can be utilized in the production of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
3-(3-Ethoxypropoxy)azetidine can be compared with other similar compounds, such as 3-(2-ethoxypropoxy)azetidine and 3-(3-propoxypropoxy)azetidine. These compounds differ in the nature of the substituent attached to the azetidine ring, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific ethoxypropoxy group, which may confer distinct advantages in certain applications.
Comparaison Avec Des Composés Similaires
3-(2-ethoxypropoxy)azetidine
3-(3-propoxypropoxy)azetidine
3-(2-propoxypropoxy)azetidine
3-(3-butoxypropoxy)azetidine
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(3-ethoxypropoxy)azetidine |
InChI |
InChI=1S/C8H17NO2/c1-2-10-4-3-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3 |
Clé InChI |
KOLKFZCXPUICCO-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCOC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



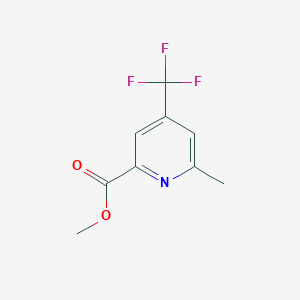
![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
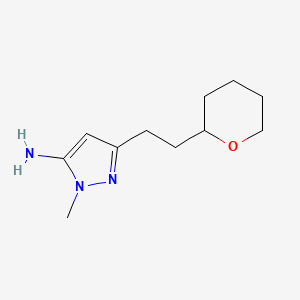
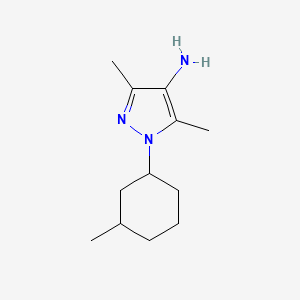
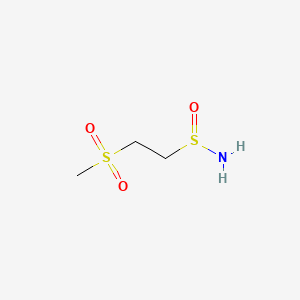

![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
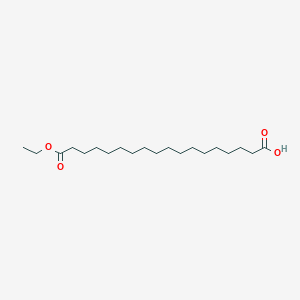

![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
